Cbz-N-methyl-DL-phenylalanine
Description
Significance of N-Methylation in Peptide and Medicinal Chemistry
The incorporation of N-methylated amino acids into peptide chains is a well-established strategy to overcome many of the inherent limitations of natural peptides as therapeutic agents. nih.govacs.org This modification can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile.
Impact on Proteolytic Stability and in vivo Half-Life of Peptides
One of the most significant advantages of N-methylation is the enhanced resistance of peptides to enzymatic degradation. researchgate.netmdpi.com The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, the enzymes responsible for breaking down peptides in the body. mdpi.comnih.gov This increased proteolytic stability translates to a longer in vivo half-life, allowing the peptide to exert its therapeutic effect for a more extended period. researchgate.netrsc.org Research has shown that even a single N-methylation can dramatically increase resistance to proteolysis. nih.gov For instance, N-methylation has been shown to enhance the enzymatic stability of somatostatin (B550006) analogues fivefold. rsc.org
Influence on Membrane Permeability and Bioavailability
N-methylation can also improve a peptide's ability to cross biological membranes, a crucial factor for oral bioavailability. researchgate.netscispace.comescholarship.orgacs.org The methyl group increases the lipophilicity of the peptide, facilitating its passage through the lipid bilayers of cell membranes. benthamdirect.com This modification can cap exposed amide groups, reducing hydrogen bond interactions with the solvent and making the peptide more membrane-permeable. pnas.orguq.edu.au Studies on cyclic hexapeptides have demonstrated that multiple N-methylations can significantly improve intestinal permeability, a key step in achieving oral bioavailability. scispace.comacs.org For example, a tri-N-methylated analog of a Veber-Hirschmann peptide exhibited 10% oral bioavailability. nih.govscispace.com
Modulation of Conformational Characteristics and Rigidity
The introduction of an N-methyl group has a profound impact on the conformational flexibility of a peptide backbone. researchgate.netbenthamdirect.com The steric hindrance imposed by the methyl group can restrict the possible conformations the peptide can adopt, leading to a more rigid and defined three-dimensional structure. researchgate.netmdpi.com This conformational constraint can be advantageous in designing peptides that selectively bind to specific biological targets. researchgate.net The presence of N-methylation can favor specific turn structures, such as the βVI-turn, which involves a cis amide bond. researchgate.net
Role in Receptor Selectivity and Activity (Agonism/Antagonism)
By influencing the conformation of a peptide, N-methylation can modulate its binding affinity and selectivity for different receptor subtypes. researchgate.netpnas.org A more rigid conformation can lead to a more precise fit into the binding pocket of a target receptor, enhancing potency and reducing off-target effects. researchgate.net This strategy has been successfully employed to develop highly selective ligands for various receptors, including integrins and somatostatin receptors. nih.govpnas.org For instance, N-methylation of Arg-Gly-Asp has resulted in cyclic peptide analogs with improved selectivity for their target receptors. pnas.org
Overview of N-Methyl-DL-phenylalanine as a Key Building Block
N-Methyl-DL-phenylalanine, and its derivatives like Cbz-N-methyl-DL-phenylalanine, are valuable building blocks in organic synthesis, particularly in the construction of peptidomimetics and other complex molecules. chemimpex.comnetascientific.com The phenylalanine side chain provides aromaticity and hydrophobicity, while the N-methyl group imparts the beneficial properties discussed above. The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers. This racemic nature can be useful in certain screening applications or when the specific stereochemistry is not critical for the desired function. It serves as a precursor in the synthesis of various bioactive molecules, including those targeting neurological disorders. chemimpex.comnetascientific.com
Historical Context and Evolution of Research on N-Methylated Phenylalanine Derivatives
The study of N-methylated amino acids is not a new field, with early work focusing on their natural occurrence and basic synthesis. google.com However, the full potential of N-methylated phenylalanine derivatives in medicinal chemistry and materials science has been realized more recently, driven by advancements in synthetic methodologies. nih.gov Initially, the synthesis of N-methylated peptides was challenging, but the development of more efficient solid-phase and solution-phase techniques has made these valuable compounds more accessible for research and development. researchgate.netgoogle.com The evolution of this research area has been marked by a shift from simple curiosity about these natural products to a strategic and rational design approach, where N-methylation is used as a tool to engineer molecules with specific, desirable properties. nih.govethz.ch
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXKNMKNMSHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-07-2 | |
| Record name | NSC135129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Cbz N Methyl Dl Phenylalanine
General Strategies for N-Methylation of Amino Acids
The N-methylation of amino acids is a critical modification in peptide chemistry, often used to enhance the pharmacological properties of peptides. Several methods have been developed for this purpose, each with its own advantages and limitations.
Reductive Amination Approaches
Reductive amination is a widely employed method for the N-methylation of amino acids. This process typically involves the reaction of the amino acid with formaldehyde to form a Schiff base intermediate, which is then reduced to the N-methyl derivative. A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. acs.orgnih.gov The reaction is often carried out in an aqueous medium, and selective mono- or dimethylation can be achieved by carefully controlling the reaction conditions such as pH, stoichiometry, and reaction time. researchgate.net
One common approach involves treating the amino acid with aqueous formaldehyde and a reducing agent like zinc powder. researchgate.net Another variation utilizes a photocatalytic system with metal-loaded TiO2 in methanol (B129727) to achieve N-methylation with high atom economy, producing water as the only byproduct. researchgate.net
Oxazolidinone Ring Opening
The oxazolidinone method provides an alternative route to N-methylated amino acids. In this strategy, an N-protected amino acid, such as an Fmoc-amino acid, is reacted with formaldehyde in the presence of an acid catalyst to form a 5-oxazolidinone intermediate. researchgate.netacs.org This cyclic intermediate is then subjected to reductive ring opening to yield the N-methyl amino acid. researchgate.netresearchgate.net
A common procedure involves the condensation of an Fmoc amino acid with paraformaldehyde in the presence of p-toluenesulfonic acid, followed by treatment with a mixture of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) to open the ring and produce the N-methylated product. researchgate.net This method is applicable to a variety of amino acids, though those with reactive side chains may require additional protecting groups. acs.org
Direct N-Methylation Techniques
Direct N-methylation of a protected amino acid is another common strategy. This typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base. monash.educhemicalforums.com To facilitate this reaction, the amino group is often protected with a group that enhances the acidity of the N-H bond, such as a sulfonamide (e.g., tosyl or o-nitrobenzenesulfonyl group). acs.orgmonash.edu The sulfonamide proton can be removed by a base, and the resulting anion is then alkylated with methyl iodide. monash.edu
One of the most broadly applied methods involves the N-methylation of N-acyl or N-carbamoyl amino acids using sodium hydride and methyl iodide. monash.edu However, this method can sometimes lead to over-methylation and requires careful control of reaction conditions. researchgate.net
| Method | General Principle | Common Reagents | Key Features |
| Reductive Amination | Formation of a Schiff base with formaldehyde, followed by reduction. | Formaldehyde, Sodium Borohydride, Sodium Cyanoborohydride, Zinc. researchgate.net | Can be performed in aqueous media; selectivity can be controlled. researchgate.net |
| Oxazolidinone Ring Opening | Formation of a cyclic oxazolidinone intermediate, followed by reductive cleavage. | Formaldehyde, p-Toluenesulfonic acid, Triethylsilane, Trifluoroacetic acid. researchgate.netresearchgate.net | Useful for N-protected amino acids; intermediate is stable. researchgate.net |
| Direct N-Methylation | Alkylation of a protected amino group with a methylating agent. | Methyl Iodide, Sodium Hydride, Silver Oxide. monash.edu | Requires a suitable N-protecting group to enhance acidity. acs.org |
Specific Synthesis of Cbz-N-methyl-DL-phenylalanine
The synthesis of this compound involves two key steps: the N-methylation of DL-phenylalanine and the introduction of the carbobenzyloxy (Cbz) protecting group. The order of these steps can vary depending on the chosen synthetic route.
Carbobenzyloxy (Cbz) Group Introduction
The carbobenzyloxy (Cbz) group is a widely used protecting group for the amino function of amino acids. highfine.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com The pH of the reaction is crucial and is generally maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid. highfine.com
The reaction of phenylalanine with benzyl chloroformate in the presence of a base like sodium hydroxide or sodium bicarbonate yields N-Cbz-phenylalanine. Most Cbz-protected amino acids are crystalline solids, which facilitates their purification.
| Parameter | Condition | Rationale |
| Reagent | Benzyl Chloroformate (Cbz-Cl) highfine.com | Standard reagent for Cbz protection. |
| Base | NaOH, NaHCO3 | To neutralize HCl byproduct and maintain pH. |
| pH | 8 - 10 highfine.com | Prevents Cbz-Cl decomposition and amino acid racemization. |
| Product Form | Crystalline Solid | Facilitates purification. |
Challenges in Stereochemical Control and Epimerization Prevention
A significant challenge in the synthesis of N-methyl amino acids, including this compound, is the prevention of racemization or epimerization at the α-carbon. monash.edunih.gov Epimerization is the change in the configuration of one of several chiral centers in a molecule. dntb.gov.ua In peptide synthesis, even a small degree of epimerization can lead to diastereomeric impurities that are difficult to separate and can affect the biological activity of the final peptide. nih.gov
Several factors can contribute to epimerization during the synthesis of N-methyl amino acids. The use of strong bases and high temperatures during direct N-methylation can increase the risk of racemization. monash.edu The activation of the carboxyl group for peptide coupling can also make the α-proton more susceptible to abstraction, leading to epimerization. nih.gov
Strategies to minimize epimerization include the use of milder reaction conditions, careful choice of protecting groups and coupling reagents, and maintaining low temperatures during critical steps. monash.eduu-tokyo.ac.jp For instance, in direct N-methylation, using a protecting group that can be removed under mild conditions is advantageous. acs.org The choice of solvent can also play a role, with polar solvents sometimes increasing the rate of epimerization for certain amino acids. u-tokyo.ac.jp
Optimization of Reaction Conditions and Reagents
The successful synthesis of peptides containing sterically hindered residues like this compound is highly dependent on the fine-tuning of reaction conditions. Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice of reagents, particularly the coupling agent and base. Optimization aims to maximize the rate of the desired amide bond formation while minimizing side reactions such as racemization and hydrolysis of activated intermediates scielo.brrsc.org.
Coupling Reagents (e.g., HATU, PyBrop, DCC)
The selection of a coupling reagent is arguably the most critical factor in the synthesis of peptides with N-methylated amino acids. These reagents activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of another uni-kiel.de.
Dicyclohexylcarbodiimide (DCC): DCC is a classical and widely used carbodiimide coupling reagent uni-kiel.debachem.com. It reacts with a carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine to form the peptide bond mdpi.com. A significant practical advantage of DCC in solution-phase synthesis is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and precipitates out of the reaction mixture, simplifying purification peptide.com. However, DCC-mediated couplings are prone to racemization, especially for sensitive amino acids. This can be suppressed by using it in combination with additives like HOBt peptide.combachem.com. An excess of DCC may be required to drive the reaction to completion, but this can also lead to side reactions mdpi.com.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is an aminium-based coupling reagent derived from 7-aza-1-hydroxybenzotriazole (HOAt) peptide.comuni-kiel.de. It is known for its high reactivity and efficiency, reacting faster and causing less epimerization compared to its analogue HBTU peptide.com. The presence of the nitrogen atom at position 7 in the benzotriazole ring enhances the acidity and reactivity of the leaving group, making HATU particularly effective for difficult couplings, including those involving sterically hindered or N-methylated amino acids bachem.comacs.org.
PyBrop (Bromotripyrrolidinophosphonium hexafluorophosphate): PyBrop is a highly reactive phosphonium salt-based coupling reagent peptide.com. It has proven to be particularly effective for coupling N-methyl amino acids, where other reagents may fail or give low yields bachem.com. Research has shown that N-methyl amino acids protected with Fmoc or Cbz groups are more amenable to coupling reactions when PyBrop is used uni-kiel.de. Its high reactivity, however, means it may not be the standard choice for all amino acids due to the increased risk of racemization with prolonged coupling times bachem.com.
| Reagent | Type | Key Advantages | Key Disadvantages |
| DCC | Carbodiimide | Inexpensive; Insoluble byproduct (DCU) simplifies purification. peptide.comuni-kiel.de | Moderate activity; Risk of racemization (can be suppressed with additives like HOBt). peptide.combachem.com |
| HATU | Aminium Salt | High reactivity; Fast reaction rates; Low racemization; Effective for hindered couplings. peptide.comacs.org | More expensive than carbodiimides. |
| PyBrop | Phosphonium Salt | Very high reactivity; Particularly effective for N-methyl amino acids. uni-kiel.debachem.com | High reactivity can increase racemization risk with some substrates. bachem.com |
Micro-flow Peptide Bond Formation for Sterically Hindered Derivatives
The formation of peptide bonds involving sterically demanding amino acids, such as N-methylated and α,α-disubstituted residues, is a significant challenge in peptide synthesis thieme.denih.gov. Micro-flow reactor technology has emerged as a powerful tool to address these difficult couplings. This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be difficult to manage in conventional batch synthesis.
The high surface-area-to-volume ratio in micro-flow reactors allows for rapid and efficient heat and mass transfer, enabling reactions to be conducted under conditions that might be impractical in larger-scale batch processes. This enhanced control can lead to improved reaction yields, higher purity, and reduced side reactions. Research has demonstrated the utility of micro-flow systems for peptide-chain elongation, even when using unprotected amino acids, highlighting the potential of this technology to overcome the steric barriers associated with derivatives like this compound acs.org.
Comparison of Synthetic Yields and Purity
The yield and purity of this compound are directly influenced by the chosen synthetic methodology, particularly the coupling reagent. While specific comparative yield data for this exact compound is sparse in the literature, general principles derived from peptide synthesis can be applied.
Carbodiimide-based methods, such as using DCC, can provide moderate yields. For example, the non-enzymatic synthesis of a similar dipeptide, Cbz-Phe-Leu, using DCC reported a maximum yield of 56.5% after 80 hours under optimized conditions mdpi.com. However, the purity can be compromised by side reactions, such as the formation of N-acylurea, and the potential for racemization mdpi.com. The addition of HOBt is a standard practice to enhance purity by minimizing racemization peptide.com.
Conformational Analysis and Structural Studies of Cbz N Methyl Dl Phenylalanine and Its Derivatives
Spectroscopic Characterization Techniques
Advanced spectroscopic methods provide detailed insights into the molecular structure, connectivity, and conformational dynamics of Cbz-N-methyl-DL-phenylalanine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to its comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are the first step in structural analysis. For this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, the N-methyl protons, and the protons of the phenylalanine backbone (α-CH and β-CH₂).
A key structural feature is the presence of a stereocenter at the α-carbon, which renders the adjacent β-methylene protons (β-CH₂) diastereotopic. This means they are chemically non-equivalent and are expected to appear as separate signals, typically as a pair of doublets of doublets (dd), due to geminal coupling with each other and vicinal coupling with the α-proton.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are used to identify spin systems by revealing scalar (through-bond) couplings. A COSY spectrum would show correlations between the α-proton and the two diastereotopic β-protons, confirming their connectivity within the phenylalanine residue. Similarly, correlations among the aromatic protons can help in their assignment. The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.
| Proton (¹H) | Exemplary Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Exemplary Chemical Shift (ppm) |
| Phenyl (C₆H₅) | 7.20-7.40 | m | Phenyl (C₆H₅) | 127-136 |
| Benzyl (C₆H₅CH₂) | 7.20-7.40 | m | Benzyl (C₆H₅CH₂) | 128-137 |
| Benzyl (CH₂) | ~5.10 | s | Benzyl (CH₂) | ~67 |
| α-CH | ~4.90 | dd | α-CH | ~60 |
| β-CH₂a | ~3.20 | dd | β-CH₂ | ~38 |
| β-CH₂b | ~3.10 | dd | N-CH₃ | ~29 |
| N-CH₃ | ~2.85 | s | C=O (Urethane) | ~156 |
| COOH | >10 | br s | C=O (Acid) | ~175 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The table represents the major trans isomer.
The N-methylation of the amino acid in conjunction with the Cbz group creates a tertiary urethane linkage. Rotation around the C(O)-N bond is sterically hindered, resulting in the existence of two distinct stable conformers: cis and trans. This isomerization process is often slow on the NMR timescale, leading to the observation of two separate sets of resonances for the protons near the urethane bond (e.g., N-methyl, α-proton, and benzyl protons). nih.govnih.gov
The relative population of the cis and trans isomers can be determined by integrating their respective signals in the ¹H NMR spectrum. The trans isomer, where the bulky benzyl and phenylalanine side chains are on opposite sides of the C-N bond, is generally the major conformer due to reduced steric hindrance. Temperature-dependent NMR studies can be employed to investigate the kinetics of this isomerization. As the temperature increases, the rate of interconversion increases, causing the distinct cis and trans signals to broaden and eventually coalesce into a single time-averaged signal.
To unambiguously assign the cis and trans isomers and to gain further insight into the molecule's three-dimensional structure, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be utilized. nih.gov These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds.
For this compound, key NOE/ROE correlations can differentiate the isomers:
In the trans isomer, a spatial proximity is expected between the N-methyl protons and the α-proton . A cross-peak between these signals in a NOESY/ROESY spectrum would be strong evidence for this conformation.
In the cis isomer, the N-methyl group is positioned closer to the benzyl (Cbz) methylene protons . Therefore, a cross-peak between the N-CH₃ signal and the Cbz-CH₂ signal would be indicative of the cis conformation.
By analyzing the full set of NOE/ROE correlations, a detailed picture of the preferred solution-state conformation can be constructed.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and, through fragmentation analysis, its structure.
Electron Impact (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process creates a high-energy molecular ion (M⁺˙) that is prone to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. researchgate.netarkat-usa.org
For this compound (Molecular Weight: 313.35 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 313, although it may be weak due to its instability. The fragmentation pathway is dominated by cleavages at the weakest bonds, leading to the formation of stable carbocations and neutral losses.
Key proposed fragmentation steps include:
Benzylic Cleavage: The most characteristic fragmentation of Cbz-protected compounds is the cleavage of the benzyl-oxygen bond. This results in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.
Loss of CO₂: The molecular ion can lose a molecule of carbon dioxide (44 Da) from the urethane linkage, a common fragmentation pathway for carbamates.
Decarboxylation: Loss of the carboxylic acid group (•COOH, 45 Da) or CO₂ (44 Da) from the C-terminus can occur.
Side-Chain Cleavage: Cleavage of the bond between the α-carbon and β-carbon can lead to the loss of the benzyl side chain (C₇H₇•, 91 Da).
| m/z | Proposed Fragment Ion | Formula | Notes |
| 313 | [M]⁺˙ | [C₁₈H₁₉NO₄]⁺˙ | Molecular Ion |
| 222 | [M - C₇H₇]⁺ | [C₁₁H₁₂NO₄]⁺ | Loss of benzyl radical from side chain |
| 178 | [M - C₇H₇O₂]⁺ | [C₁₁H₁₂N]⁺ | Loss of benzyloxycarbonyl group |
| 134 | [C₈H₁₂NO]⁺ | [C₈H₁₂NO]⁺ | Fragment containing N-methyl and α-carbon after side-chain cleavage and loss of COOH |
| 108 | [C₇H₈O]⁺ | [C₇H₈O]⁺ | Benzyl alcohol ion |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium cation, often the base peak |
This table presents a plausible fragmentation pattern based on established principles of EI-MS for N-protected amino acids.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique widely employed in mass spectrometry (MS) for the analysis of biomolecules, including peptides and their derivatives. europeanpharmaceuticalreview.com When analyzing compounds such as this compound and related peptides, ESI facilitates the transfer of these molecules from solution into the gas phase as intact, charged ions, typically by protonation to form [M+nH]n+ species. europeanpharmaceuticalreview.com The process involves creating charged droplets from a solution of the analyte, which then shrink through solvent evaporation, leading to the formation of gas-phase ions. europeanpharmaceuticalreview.com The efficiency of ionization and the resulting charge state distribution can be influenced by various factors, including the analyte's structure, the solvent composition, and instrumental parameters. europeanpharmaceuticalreview.com
The presence of the benzyloxycarbonyl (Cbz) protecting group and N-methylation can influence the ESI-MS analysis. The Cbz group, being relatively non-polar, may affect the solubility and ionization efficiency of the molecule. N-methylation of the peptide backbone, while not drastically altering the ionization process, can impact the subsequent fragmentation in tandem mass spectrometry. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of ionized molecules. nih.govyoutube.com In an MS/MS experiment, precursor ions generated by ESI are mass-selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to generate a tandem mass spectrum. This spectrum provides detailed structural information, allowing for the determination of the amino acid sequence and the localization of modifications within a peptide. nih.govsemanticscholar.org For peptides containing N-methylated phenylalanine, MS/MS is crucial for confirming the presence of the modification and for studying its influence on peptide bond cleavage. acs.org
Fragmentation Patterns of N-Methylated Phenylalanine Peptides
The fragmentation of peptides in tandem mass spectrometry typically occurs along the peptide backbone, leading to the formation of characteristic ion series. The most common fragment ions are b- and y-ions, which result from the cleavage of the amide bond. The analysis of these ion series allows for the deduction of the peptide sequence.
The presence of an N-methyl group on the peptide backbone introduces specific changes to the fragmentation pattern. N-methylation can direct fragmentation pathways due to the electronic effects of the methyl group and the altered proton mobility along the peptide backbone. nih.gov The tertiary amide bond created by N-methylation can influence the relative abundance of different fragment ions compared to its non-methylated counterpart.
The phenylalanine residue itself has a significant impact on peptide fragmentation. The benzyl side chain can influence the cleavage of adjacent peptide bonds and can also undergo fragmentation itself. nih.gov In deprotonated peptides, a prominent fragmentation pathway for C-terminal phenylalanine is the elimination of cinnamic acid. nih.gov When phenylalanine is at the N-terminus, the formation of the benzyl anion is a notable fragmentation pathway. nih.gov
For N-methylated phenylalanine-containing peptides, the fragmentation patterns are a composite of these effects. The cleavage of the N-Cα bond can be influenced by the N-methyl group. In the case of N-trifluoroacetyl derivatives of N-methyl-l-phenylalanine, the formation of nitrilium cations has been observed as a characteristic fragmentation pathway. nih.gov The combination of the N-methyl group and the bulky benzyl side chain can lead to unique fragment ions that can be used as diagnostic markers for the presence of this modified amino acid in a peptide sequence.
Below is a table summarizing the expected fragmentation behavior of peptides containing N-methylated phenylalanine upon collision-induced dissociation.
| Precursor Ion Type | Fragmentation Characteristic | Resulting Fragment Ions |
| Protonated Peptide | Cleavage of the peptide amide bond. | Predominantly b- and y-type sequence ions. |
| Protonated Peptide | Influence of the N-methyl group on charge localization. | Altered relative intensities of b- and y-ions compared to non-methylated peptides. |
| Protonated Peptide | Fragmentation involving the phenylalanine side chain. | Loss of toluene or related structures from the side chain. |
| Deprotonated Peptide | Side-chain driven fragmentation (if Phe is C-terminal). | Elimination of neutral cinnamic acid. |
| Deprotonated Peptide | Side-chain driven fragmentation (if Phe is N-terminal). | Formation of the benzyl anion. |
X-ray Crystallography of N-Methylated Phenylalanine Containing Peptides
X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic structure of molecules in their crystalline state. This method has been applied to study peptides containing N-methylated amino acids, including N-methylated phenylalanine, providing critical insights into the conformational effects of this modification. acs.org The resulting crystal structures reveal detailed information about bond lengths, bond angles, and torsion angles, which collectively define the peptide's conformation and its packing within the crystal lattice.
The table below presents representative crystallographic data for peptides containing modified phenylalanine residues, illustrating the type of structural information obtained from X-ray diffraction studies.
| Compound | Space Group | Unit Cell Parameters | Key Conformational Features |
| cyclo(L-MeAla-L-Phe) | P21 | a=9.83 Å, b=7.65 Å, c=9.95 Å, β=115.6° | Folded conformation of the diketopiperazine ring. |
| para-methyl-L-phenylalanine | P1 | a=10.04 Å, b=11.34 Å, c=18.01 Å, α=82.9°, β=82.9°, γ=74.3° | Modulated superstructure with seven molecules in the asymmetric unit at 230 K. acs.org |
| L-phenylalanine | P21 | a=8.78 Å, b=5.98 Å, c=18.80 Å, β=112.5° | Zwitterionic form with four molecules in the asymmetric unit. nih.gov |
Crystal Structure Determination and Zwitterionic Forms
In the solid state, amino acids, including N-methyl-L-phenylalanine, typically exist as zwitterions. ebi.ac.uknih.gov A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. libretexts.org For N-methyl-L-phenylalanine, this corresponds to the protonation of the secondary amine to form a methylammonium group (-NH2+-CH3) and the deprotonation of the carboxylic acid to form a carboxylate group (-COO-). ebi.ac.uk
The crystal structure of L-phenylalanine has been determined using synchrotron X-rays, revealing its existence in a zwitterionic form with four molecules in the asymmetric unit. nih.gov The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.gov These interactions are fundamental to the self-assembling properties of phenylalanine. nih.gov Similarly, the crystal structure of this compound would be expected to be heavily influenced by the interplay of hydrogen bonding involving the zwitterionic groups and hydrophobic interactions of the phenyl and benzyloxycarbonyl groups. The determination of its crystal structure would provide definitive information on its solid-state conformation and intermolecular interactions.
Influence of N-Methylation on Peptide Folding and Oligomerization
The N-methylation of a peptide backbone has profound consequences for its conformational preferences, which in turn dictates its folding and oligomerization behavior. ub.edu The primary effects of N-methylation are twofold:
Elimination of the Amide Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes the ability of that nitrogen to act as a hydrogen bond donor. This prevents its participation in the canonical hydrogen-bonding patterns that stabilize secondary structures such as α-helices and β-sheets.
Steric Effects and Amide Bond Isomerization: The methyl group introduces steric bulk, which restricts the allowable values of the backbone dihedral angles (φ and ψ). Furthermore, N-methylation lowers the energetic barrier for the isomerization of the amide bond from the more common trans conformation to the cis conformation. rsc.org This increased propensity for cis amide bonds can induce turns and kinks in the peptide chain, leading to compact, folded structures. ub.edunih.gov
Spectroscopic and X-ray diffraction studies on model dipeptides have shown that the conformational impact of N-methylation is dependent on the chirality of the adjacent amino acid residues. researchgate.net For instance, in homochiral sequences, N-methylation strongly favors a folded conformation containing a cis amide bond. researchgate.net In contrast, heterochiral sequences are less affected and tend to retain a folded conformation with a trans amide bond. researchgate.net
These conformational changes directly influence how peptides interact with each other. By disrupting regular, self-propagating structures like β-sheets, which are often involved in aggregation and fibrillation, N-methylation can modulate the oligomerization process. The introduction of N-methyl groups can either inhibit uncontrolled aggregation or, by promoting specific turn structures, facilitate the formation of well-defined oligomers. nih.gov This makes N-methylation a critical tool in the design of peptides with specific folding and assembly properties.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental techniques for studying the structure and dynamics of molecules like this compound. These methods allow for the exploration of conformational preferences, the calculation of molecular properties, and the simulation of molecular behavior over time.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to investigate the properties of N-methylated amino acids. rsc.org Such studies can predict how N-methylation affects properties like lipophilicity, aqueous solubility, and the energy barrier for cis/trans amide bond isomerization. rsc.org For example, calculations have shown that N-methylation can increase both lipophilicity and aqueous solubility, while lowering the activation energy for the cis/trans transition of the amide bond. rsc.org
The development of accurate force fields is essential for classical molecular modeling techniques like molecular dynamics. Force fields are sets of parameters that describe the potential energy of a system of atoms and are crucial for simulating the behavior of molecules. Specific parameters have been developed for derivatives of phenylalanine to improve the accuracy of simulations involving these residues. nih.gov These computational tools are invaluable for rationalizing experimental observations and for guiding the design of new peptide-based molecules with desired properties. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the conformational landscape of a molecule, which is the range of three-dimensional shapes it can adopt.
MD simulations have been extensively applied to study the conformational behavior of peptides, including those containing N-methylated residues. nih.govresearchgate.net These simulations can reveal how N-methylation influences the secondary structure of peptides. For example, simulations of N-methylated alanine peptides have shown that they can populate helical structures in the absence of hydrogen bonds, stabilized by carbonyl-carbonyl interactions, but can transition to β-strand structures in the presence of solvents like water or methanol (B129727). nih.govresearchgate.net
Furthermore, MD simulations are instrumental in understanding the self-assembly of peptides into larger nanostructures. nih.gov Simulations of phenylalanine-based peptides have provided insights into the formation of nanofibers and nanotubes, revealing how sequence and conformation dictate the final assembled architecture. nih.govmdpi.com For N-methylated peptides, MD simulations can help to predict how this modification alters the self-assembly process, providing a molecular-level understanding that is often difficult to obtain through experimental means alone. Advanced simulation techniques, coupled with improved force fields, are continually enhancing the ability to accurately model and predict the complex conformational ensembles of N-methylated peptides. rsc.orgacs.orgacs.org
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound and its derivatives, DFT calculations are instrumental in elucidating electronic properties and predicting reactivity. These theoretical studies provide insights into the molecule's behavior at a quantum level, complementing experimental findings.
DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry of the compound and to compute various electronic descriptors. researchgate.net Key areas of investigation include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are fundamental indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution within the molecule and are invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would typically show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and carbamate groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.
Natural Bond Orbital (NBO) analysis is another technique performed in conjunction with DFT to understand intramolecular charge transfer and delocalization of electron density from occupied to unoccupied orbitals. researchgate.netresearchgate.net This analysis provides information on hyperconjugative interactions and the stability they impart to the molecular structure. For instance, in N-Benzyloxycarbonyl-L-Phenylalanine, a closely related compound, NBO analysis confirms charge transfer pathways that stabilize the system. researchgate.net
The table below summarizes key electronic properties that are typically calculated for compounds like this compound using DFT, with representative values based on studies of similar molecules. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of Phenylalanine Derivatives via DFT
| Property | Description | Typical Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.5 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). | 6.0 to 7.0 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | 1.0 to 2.0 eV |
| Global Hardness (η) | Resistance of the chemical potential to change in the number of electrons ( (I-A)/2 ). | 2.0 to 2.75 eV |
| Dipole Moment (μ) | A measure of the net molecular polarity. | 1.5 to 3.0 Debye |
Note: The values presented are illustrative and based on DFT studies of related N-Cbz protected amino acids.
in silico Docking for Enzyme-Inhibitor Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery and molecular biology for studying the interactions between ligands like this compound and their potential enzyme targets. The primary goal is to predict the binding mode and affinity, often represented as a docking score, which estimates the strength of the interaction.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target enzyme. Virtual screening of compound libraries against a specific enzyme target is a common application. nih.gov Docking algorithms, such as those used in software like Autodock Vina, then explore various possible conformations of the ligand within the enzyme's active site, calculating the binding energy for each pose. nih.govdergipark.org.tr The most favorable binding pose is the one with the lowest binding energy (most negative docking score).
Analysis of the docking results focuses on two main aspects: the binding affinity and the specific molecular interactions. The binding affinity, often expressed in kcal/mol, indicates the stability of the enzyme-inhibitor complex. nih.gov The interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the enzyme's active site. For instance, in studies involving phenylalanine derivatives as potential inhibitors of phenylalanine hydroxylase, docking analyses identify key residues that form hydrogen bonds or hydrophobic contacts with the ligand, anchoring it within the active site. dergipark.org.tr
The insights gained from docking studies can guide the rational design of more potent and selective inhibitors. By understanding how this compound or its derivatives fit into an enzyme's active site, researchers can propose modifications to the molecular structure to enhance binding affinity and specificity. Molecular dynamics simulations are often performed subsequently to validate the stability of the predicted binding poses over time. nih.govnih.gov
The following table provides a hypothetical example of docking results for a Cbz-phenylalanine derivative against a target enzyme, illustrating the type of data generated in such studies.
Table 2: Example of in silico Docking Results for a Cbz-Phenylalanine Derivative
| Target Enzyme | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Phenylalanine Hydroxylase | This compound | -7.1 | Ser251, Arg270 | Hydrogen Bond |
| Phenylalanine Hydroxylase | This compound | -7.1 | Phe254, Pro279 | Hydrophobic |
| α-Amylase | This compound | -6.8 | Asp197, Glu233 | Hydrogen Bond |
Note: This table is illustrative. The binding energies and interacting residues are hypothetical examples based on typical docking studies of similar compounds. dergipark.org.trnih.gov
Applications in Peptide and Medicinal Chemistry
Design and Synthesis of Bioactive Peptides and Peptidomimetics
Cbz-N-methyl-DL-phenylalanine serves as a crucial building block in the synthesis of bioactive peptides and peptidomimetics—compounds that mimic the structure and function of natural peptides. The N-carboxybenzyl (Cbz) protecting group facilitates its use in both solid-phase and solution-phase peptide synthesis by selectively protecting the amine group during the peptide coupling process. The introduction of the N-methyl group to the phenylalanine residue is a strategic modification that significantly influences the resulting peptide's biological and pharmacological profile.
A primary challenge in peptide-based drug development is their poor pharmacokinetic profile, often characterized by a short in-vivo half-life. The N-methylation of amino acid residues, such as in N-methyl-phenylalanine, is a well-established method to enhance the pharmacokinetic properties of peptides. This modification increases the lipophilicity of the peptide, which can improve its solubility in non-aqueous environments and enhance membrane permeability. While specific data for peptides containing this compound is not extensively detailed in publicly available research, the general effects of N-methylation on phenylalanine-containing peptides are well-documented and are summarized in the table below.
| Property | Effect of N-methylation of Phenylalanine | Reference |
| Bioavailability | Increased due to enhanced membrane permeability. | nih.gov |
| In-vivo Half-life | Generally increased due to greater enzymatic stability. | peptide.com |
| Intestinal Permeability | Enhanced, which can contribute to improved oral availability. | peptide.com |
This table illustrates the general effects of N-methylating phenylalanine residues in peptides based on available scientific literature. Specific quantitative data for peptides incorporating this compound is limited in the reviewed sources.
Peptides are susceptible to degradation by proteases, which limits their therapeutic efficacy. The N-methylation of the peptide backbone, as seen with the incorporation of N-methyl-phenylalanine, provides steric hindrance that can significantly reduce the rate of enzymatic cleavage. This increased resistance to proteolysis leads to a longer duration of action in the body. Research has shown that peptides containing N-substituted phenylalanine residues exhibit no reactivity with enzymes like chymotrypsin. nih.gov The N-methyl group disrupts the hydrogen bonding patterns recognized by proteases, thereby protecting the amide bond from hydrolysis. rsc.org
The introduction of an N-methyl group into a peptide can have a profound impact on its conformation, which in turn can modulate its binding affinity and selectivity for its target receptor. nih.gov The reduced flexibility of the peptide backbone resulting from N-methylation can lock the peptide into a bioactive conformation, leading to enhanced activity. peptide.com Conversely, it can also convert a receptor agonist into an antagonist. The precise effect on receptor interaction is highly dependent on the specific peptide sequence and the position of the N-methylated residue. Studies on melanocortin receptor ligands have shown that modifications to phenylalanine residues can generate receptor subtype-selective compounds. nih.govacs.org
Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells. The incorporation of hydrophobic and aromatic amino acids, such as phenylalanine, is a known strategy in the design of CPPs. nih.gov Peptides rich in N-methyl-phenylalanine have been investigated as highly versatile shuttles for crossing the blood-brain barrier (BBB). researchgate.netnih.govpeptide.com These N-methylated peptides can carry drugs that would otherwise be unable to cross the BBB, opening up new avenues for treating central nervous system disorders. researchgate.netnih.gov
Role in Combating Protein Aggregation (e.g., Amyloid Fibrillogenesis)
The aggregation of proteins, such as the formation of amyloid-beta (Aβ) fibrils in Alzheimer's disease, is a pathological hallmark of several neurodegenerative disorders. Peptides containing N-methylated amino acids have emerged as a promising class of inhibitors of protein aggregation. bath.ac.ukbath.ac.uk These "meptides" are designed to bind to the aggregating protein but are unable to participate in the hydrogen bonding network required for fibril formation due to the presence of the N-methyl group. bath.ac.ukbath.ac.uk Specifically, N-methylated derivatives of the Aβ peptide itself have been shown to prevent aggregation and inhibit its toxicity. nih.gov The N-methyl groups also contribute to improved water solubility of otherwise hydrophobic Aβ peptides, further hindering their aggregation. peptide.com Phenylalanine itself has been shown to act as a stabilizer and inhibitor of amorphous protein aggregation. nih.gov
N-Methyl-DL-phenylalanine as a Component in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the discovery of new drug leads, involving the synthesis of large libraries of related compounds. N-methylated amino acids, including N-methyl-phenylalanine, are valuable building blocks for the creation of peptidomimetic libraries. researchgate.netnih.gov The inclusion of these modified amino acids greatly expands the chemical diversity of the library, increasing the probability of identifying compounds with desired biological activities. DNA-encoded chemical libraries (DELs) built around a phenylalanine scaffold have been successfully used to discover potent and selective ligands for various therapeutic targets. nih.gov The unique conformational constraints and physicochemical properties imparted by the N-methyl group make N-methyl-phenylalanine a desirable component in the design of these libraries.
Development of Enzyme Inhibitors and Receptor Modulators
N-methylation of peptide backbones is a key tool in the development of enzyme inhibitors and receptor modulators. This seemingly simple modification can lead to significant changes in the biological activity of a peptide. The presence of a methyl group on the amide nitrogen can alter the peptide's conformational flexibility and its ability to form hydrogen bonds, which are crucial for interactions with biological targets. nih.govresearchgate.net
Specificity and Mechanism of Enzyme Inhibition
The introduction of an N-methyl group into a peptide inhibitor can enhance its specificity and potency. One of the primary mechanisms by which N-methylated peptides inhibit enzymes is through steric hindrance and the disruption of hydrogen bonding. nih.gov In many enzyme-substrate interactions, the amide protons of the peptide backbone form critical hydrogen bonds with the enzyme's active site. By replacing a proton with a methyl group, this hydrogen bonding capability is eliminated, which can prevent the peptide from being recognized and cleaved by proteases, thus increasing its metabolic stability. benthamdirect.com
Furthermore, the N-methyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that is more favorable for binding to the target enzyme. This pre-organization of the inhibitor's structure can lead to a higher binding affinity. For instance, N-methylated peptides have been successfully developed as inhibitors for a variety of enzymes, including those involved in protein aggregation, such as β-amyloid peptides in Alzheimer's disease. nih.gov The N-methyl group can interfere with the hydrogen bonding necessary for the formation of β-sheets, a key step in amyloid fibril formation. nih.gov
| Enzyme Target | Effect of N-Methylation on Inhibition | Putative Mechanism of Action |
| Proteases | Increased resistance to degradation | Steric hindrance at the active site, disruption of hydrogen bonding required for cleavage. |
| Kinases | Enhanced binding affinity and selectivity | Conformational constraint leading to a more favorable binding pose. |
| Methyltransferases | Competitive inhibition | Mimicking the substrate-cofactor complex. |
| β-amyloid aggregation | Inhibition of fibril formation | Disruption of β-sheet hydrogen bonding. nih.gov |
Receptor Agonists and Antagonists
The N-methylation of peptides is a widely used strategy to modulate their interaction with receptors, leading to the development of both agonists and antagonists with improved pharmacological profiles. researchgate.net The conformational constraints imposed by N-methylation can influence the peptide's ability to bind to and activate or block a receptor. This modification can also enhance receptor subtype selectivity. nih.gov
The replacement of a backbone NH group with an N-methyl group can alter the peptide's three-dimensional structure, which is critical for receptor recognition. nih.gov This can lead to a shift in activity from agonism to antagonism, or vice versa. For example, in the context of G-protein coupled receptors (GPCRs), the conformation of the peptide ligand is crucial for inducing the receptor's active or inactive state. By systematically introducing N-methyl groups at different positions in a peptide sequence (a process known as an N-methyl scan), researchers can probe the conformational requirements for receptor binding and signaling. nih.gov This approach has been instrumental in the design of potent and selective receptor modulators for various therapeutic targets. science.govspringernature.com
| Receptor Family | Effect of N-Methylation on Ligand Activity | Examples of N-Methylated Peptide Modulators |
| Opioid Receptors | Can switch between agonist and antagonist activity depending on the position of N-methylation. | Endomorphin and Enkephalin analogs. |
| Somatostatin (B550006) Receptors | Increased receptor subtype selectivity and oral bioavailability. nih.gov | Cyclo(-PFwKTF-) analogs. nih.gov |
| Melanocortin Receptors | Development of subtype-selective agonists. science.gov | Cyclic peptide analogs of MSH. |
| Integrin Receptors | Increased selectivity towards different integrin subtypes. nih.gov | Cyclo(-GRGDfL-) analogs. nih.gov |
Biosynthetic Pathways and Engineering of N-Methylated Peptides
Nature has evolved sophisticated machinery for the production of N-methylated peptides, which are common in many biologically active natural products. benthamdirect.com Understanding these biosynthetic pathways allows for their harness and engineering to produce novel N-methylated peptides with desired therapeutic properties.
Ribosomal Synthesis of N-Methyl Peptides
While the ribosome is the natural machinery for protein synthesis, it can be engineered to incorporate non-proteinogenic amino acids, including N-methylated ones. One approach involves the chemoenzymatic acylation of a transfer RNA (tRNA) with the desired N-methylated amino acid. This "charged" tRNA can then be added to an in vitro translation system, where it will be recognized by the ribosome and incorporated into the growing peptide chain at a specific codon. This method allows for the site-specific incorporation of N-methylated amino acids into peptides and proteins, enabling the study of their effects on structure and function.
Another strategy involves the use of engineered aminoacyl-tRNA synthetases (aaRSs) that can recognize and attach N-methylated amino acids to their cognate tRNAs. By introducing the gene for such an engineered aaRS and its corresponding tRNA into a host organism, it is possible to produce N-methylated peptides in vivo.
Nonribosomal Peptide Synthetases (NRPS) and Engineered Biosynthesis
The majority of naturally occurring N-methylated peptides are synthesized by large, multienzyme complexes called nonribosomal peptide synthetases (NRPSs). These molecular assembly lines are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.
N-methylation in NRPS pathways is typically catalyzed by an N-methyltransferase (N-MT) domain, which is often embedded within a larger NRPS module. The N-MT domain uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the amino group of the amino acid that has been activated and tethered to the NRPS.
The modular nature of NRPSs makes them attractive targets for bioengineering. By swapping, adding, or deleting modules or domains, it is possible to create novel NRPSs that produce new N-methylated peptides with altered sequences and properties. This "mix-and-match" approach to NRPS engineering holds great promise for the discovery and development of new peptide-based drugs.
| Biosynthetic Pathway | Key Features | Engineering Potential |
| Ribosomal Synthesis | Utilizes the cell's natural protein synthesis machinery. Allows for site-specific incorporation. | Engineering of aminoacyl-tRNA synthetases and tRNAs to recognize N-methylated amino acids. |
| Nonribosomal Peptide Synthetases (NRPS) | Modular enzymatic assembly lines. Independent of mRNA templates. | Domain and module swapping to create novel NRPSs for the synthesis of new N-methylated peptides. |
Analytical Methodologies for N Methylated Phenylalanine Derivatives
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone for the analysis of Cbz-N-methyl-DL-phenylalanine due to its high resolution and versatility. The presence of the carbobenzyloxy (Cbz) group, a strong chromophore, facilitates straightforward detection using UV-Vis detectors.
Being a racemic mixture, the separation of the D- and L-enantiomers of this compound is of significant interest. Chiral HPLC is the most effective method to achieve this separation. This is typically accomplished using chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times.
Commonly employed CSPs for the separation of amino acid derivatives include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives coated on a silica (B1680970) support. Columns like Chiralpak® and Chiralcel® have demonstrated broad applicability in resolving racemates of N-protected amino acids. Another successful approach involves the use of macrocyclic glycopeptide-based CSPs, such as those found in CHIROBIOTIC™ columns, which have shown unique selectivity for underivatized and N-derivatized amino acids. sigmaaldrich.com
The mobile phase composition is a critical parameter in optimizing chiral separations. For polysaccharide-based CSPs, normal-phase conditions (e.g., hexane/isopropanol mixtures) are often effective. For macrocyclic glycopeptide CSPs, reversed-phase (e.g., water/acetonitrile or water/methanol (B129727) with acidic or basic modifiers) or polar organic modes can be utilized to achieve the desired resolution. sigmaaldrich.com The choice of organic modifier and additives can significantly influence the enantioselectivity. sigmaaldrich.com
Table 1: Examples of Chiral Stationary Phases for Amino Acid Derivative Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Modes | Key Interaction Mechanisms |
| Polysaccharide Derivatives | Chiralpak®, Chiralcel® | Normal-Phase, Reversed-Phase, Polar Organic | Hydrogen bonding, π-π interactions, steric hindrance |
| Macrocyclic Glycopeptides | CHIROBIOTIC™ T, R | Reversed-Phase, Polar Organic, Polar Ionic | Inclusion complexation, hydrogen bonding, ionic interactions |
| Crown Ethers | Crownpak® | Reversed-Phase | Host-guest complexation with primary amine groups |
This table provides a summary of common CSPs used for the chiral resolution of amino acid derivatives.
For the detection and quantification of this compound, UV-Vis detection is the most common method due to the strong absorbance of the benzyl (B1604629) group in the Cbz protecting group. shimadzu.co.kr Detection is typically performed at wavelengths around 254 nm. When analyzing complex mixtures, such as biological fluids or reaction mixtures, sample preparation is a critical step to remove interfering substances. nih.gov This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov
Quantification is achieved by creating a calibration curve using standards of known concentrations. An internal standard may be used to improve the accuracy and precision of the method, especially when significant sample manipulation is required. For the analysis of amino acids in biological fluids, derivatization is often employed to enhance the sensitivity and chromatographic properties of the analytes. shimadzu.co.krnih.gov However, for Cbz-protected amino acids, the inherent UV absorbance of the Cbz group often provides sufficient sensitivity without the need for further derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step to increase its volatility. This typically involves the esterification of the carboxylic acid group, for example, by reaction with methanol or diazomethane (B1218177) to form the methyl ester.
The derivatized compound can then be separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. The mass spectrometer serves as a highly sensitive and selective detector. The electron ionization (EI) mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern, including a molecular ion peak and fragment ions corresponding to the loss of various parts of the molecule. This fragmentation pattern can be used for unequivocal identification. The National Institute of Standards and Technology (NIST) library contains mass spectral data for N-Benzyloxycarbonyl-L-phenylalanine, which can serve as a reference for identifying similar Cbz-protected amino acids. nih.gov
Quantitative analysis by GC-MS is typically performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the analyte. This significantly increases the sensitivity and selectivity of the analysis, making it suitable for trace-level quantification in complex matrices.
Spectroscopic Quantification Methods
While often used in conjunction with chromatographic techniques, spectroscopic methods can also be employed for the direct quantification of this compound in solutions where it is the primary absorbing species.
UV-Visible Spectroscopy: The Cbz group has a distinct UV absorbance profile due to its aromatic ring. researchgate.net This property can be used for direct quantification in a pure solvent using a UV-Vis spectrophotometer. By measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 257 nm, and applying the Beer-Lambert law, the concentration of the compound can be determined if the molar absorptivity is known. This method is simple and rapid but lacks the selectivity to be used for complex mixtures without prior separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). nih.gov The ¹H NMR spectrum of Cbz-N-methyl-L-phenylalanine shows distinct signals for the protons of the phenyl, benzyl, and methyl groups. chemicalbook.com For quantification, an internal standard with a known concentration and a signal in a clear region of the spectrum is added to the sample. The concentration of the analyte can be determined by comparing the integral of one of its characteristic signals to the integral of a signal from the internal standard. While highly accurate, qNMR is generally less sensitive than chromatographic methods and requires a more concentrated sample.
Table 2: Comparison of Analytical Methodologies
| Methodology | Principle | Derivatization Required? | Common Detector | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a mobile and stationary phase | No (for UV detection) | UV-Vis, Fluorescence, MS | High resolution, versatile, suitable for non-volatile compounds | Can be time-consuming, solvent-intensive |
| GC-MS | Separation based on volatility and interaction with a stationary phase | Yes (typically esterification) | Mass Spectrometer | High sensitivity and selectivity, provides structural information | Limited to volatile and thermally stable compounds (or their derivatives) |
| UV-Vis Spectroscopy | Measurement of light absorption by the analyte | No | Photomultiplier tube | Simple, rapid, non-destructive | Low selectivity, only suitable for pure or simple mixtures |
| NMR Spectroscopy | Measurement of nuclear spin transitions in a magnetic field | No | Radiofrequency coil | Provides detailed structural information, highly accurate for quantification | Low sensitivity, requires higher analyte concentrations, expensive instrumentation |
This table summarizes the key features of the analytical methodologies discussed for this compound.
Future Directions and Emerging Research Areas in Cbz N Methyl Dl Phenylalanine and N Methylated Peptides
The strategic incorporation of N-methylation, including the use of building blocks like Cbz-N-methyl-DL-phenylalanine, represents a significant avenue in medicinal chemistry and drug design. This modification offers a powerful tool to enhance the therapeutic potential of peptides by improving their pharmacokinetic profiles. Future research is poised to build upon current knowledge, exploring advanced synthetic methodologies, novel biological applications, and the integration of computational tools for more rational and efficient drug development.
Q & A
Q. What are the standard synthetic protocols for Cbz-N-methyl-DL-phenylalanine, and what methodological considerations ensure reproducibility?
The synthesis typically involves two key steps: (1) N-methylation of DL-phenylalanine using methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride) under anhydrous conditions, and (2) Cbz protection via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane or THF. Critical parameters include maintaining inert atmospheres (argon/nitrogen) to prevent oxidation and controlling reaction temperatures (0–25°C) to avoid side reactions. Post-synthesis, crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients). For reproducibility, document solvent purity, stoichiometric ratios, and reaction times explicitly, as emphasized in experimental reporting standards .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to distinguish N-methyl (δ ~2.7–3.1 ppm) and Cbz aromatic protons (δ ~7.2–7.4 ppm). Compare with NIST reference data for DL-phenylalanine derivatives to validate shifts .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected [M+H]+: ~342.4 g/mol).
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve).
Q. What purification strategies mitigate racemization risks during synthesis?
Racemization is minimized by avoiding prolonged exposure to basic conditions. Use mild bases (e.g., NaHCO3) during Cbz protection and opt for low-temperature crystallization (e.g., from ethanol/water mixtures). Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or IR assignments often arise from solvent effects or impurities. To address this:
Q. What experimental designs optimize the stability of this compound in peptide synthesis?
Stability studies should evaluate:
- pH sensitivity : Incubate the compound in buffers (pH 2–10) at 25°C/40°C, monitoring degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Store samples under UV/visible light and assess photodegradation products with LC-MS. Incorporate stabilizers (e.g., antioxidants like BHT) if degradation exceeds 5% under storage conditions .
Q. How does the N-methyl group influence peptide backbone conformation, and what methodologies validate these effects?
The N-methyl group restricts peptide bond rotation, favoring α-helical or β-turn conformations. To study this:
Q. What strategies improve enantiomeric resolution of DL mixtures in catalytic applications?
Advanced separation techniques include:
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Pd/C) to racemize undesired enantiomers during synthesis.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems to selectively hydrolyze one enantiomer.
- Chiral stationary phases : Utilize supercritical fluid chromatography (SFC) with cellulose-based columns for high-throughput separation .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent yield reports in this compound synthesis?
Conduct a Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
